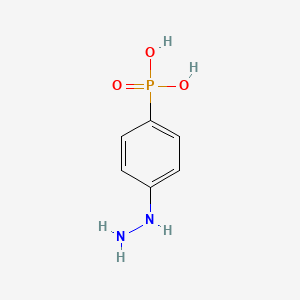

(4-hydrazinylphenyl)phosphonic acid

Description

Context within Aromatic Phosphonic Acid Chemistry

Aromatic phosphonic acids are a class of organophosphorus compounds where a phosphonic acid functional group is directly bonded to a carbon atom of an aromatic ring. d-nb.info These compounds are renowned for their strong ability to coordinate with metal oxides, making them exceptional candidates for surface modification. d-nb.infonih.gov

The phosphonic acid moiety can form robust, hydrolytically stable bonds with a variety of metal oxide surfaces, including those of aluminum, titanium, and silicon. nih.govprinceton.eduprinceton.edu This property is extensively utilized to create self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the physical and chemical properties of a surface. nih.govacs.org By choosing different aromatic backbones and other functional groups, scientists can tune surface properties such as wettability, corrosion resistance, and electronic work function. nih.gov The inclusion of a phosphonic acid group in (4-hydrazinylphenyl)phosphonic acid provides a strong anchoring point for its attachment to various substrates. ontosight.ai

Table 1: Examples of Aromatic Phosphonic Acids and Their Applications

| Compound Name | Application/Property |

|---|---|

| Phenylphosphonic Acid | Precursor for catalysts, flame retardants. |

| (4-Hydroxyphenyl)phosphonic Acid | Intermediate in synthesis, potential for surface modification. nist.gov |

| (Pyridin-4-ylmethyl)phosphonic Acid | Used in self-assembly materials for electronics. tcichemicals.com |

| Octadecylphosphonic Acid | Forms highly stable self-assembled monolayers on oxide surfaces. nih.govnih.gov |

Context within Aryl Hydrazine (B178648) Derivative Chemistry

Aryl hydrazines are derivatives of hydrazine (H₂N-NH₂) where at least one hydrogen atom is replaced by an aromatic group. wikipedia.org Phenylhydrazine, the simplest aryl hydrazine, is a historically significant reagent in organic chemistry, famously used by Emil Fischer to study the structure of sugars. Aryl hydrazines are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, such as indoles (in the Fischer indole (B1671886) synthesis), pyrazoles, and pyridazines. google.com

The hydrazine functional group (-NHNH₂) is nucleophilic and can readily react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reactivity makes aryl hydrazines valuable building blocks in both pharmaceutical and agrochemical synthesis. google.comorganic-chemistry.org The presence of the hydrazine group in this compound introduces a reactive site that can be used for covalent immobilization of biomolecules, formation of coordination complexes, or as a precursor for more complex molecular architectures. ontosight.ai

Significance and Current Research Landscape

The true significance of this compound lies in its bifunctionality. It is a molecular bridge, capable of connecting the world of inorganic materials (via the phosphonic acid anchor) with the world of organic or biological chemistry (via the reactive hydrazine handle). ontosight.ai

The current research landscape points towards the increasing use of such bifunctional molecules to create advanced functional materials. nih.gov For example, the phosphonic acid group can bind the molecule to a metal oxide nanoparticle or a sensor surface, while the exposed hydrazine group can then be used to:

Capture target molecules: The hydrazine can react with aldehydes or ketones on a target molecule, enabling its detection or immobilization.

Serve as a coordination site: The nitrogen atoms of the hydrazine can coordinate with metal ions, potentially forming catalytic centers or magnetic materials.

Act as a synthetic handle: The hydrazine can be a starting point for further chemical reactions, allowing for the growth of complex structures from a surface. organic-chemistry.org

While extensive research has been conducted on phosphonic acids for surface modification and on aryl hydrazines in synthesis, the specific compound this compound appears to be a less-explored but highly promising molecule. Its potential applications span from the development of biosensors and chromatography materials to the creation of novel catalysts and metal-organic frameworks. ontosight.ai Future research will likely focus on synthesizing this compound and exploring its utility in these cutting-edge applications.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₂O₃P |

| IUPAC Name | This compound |

| Key Functional Groups | Phosphonic Acid (-PO(OH)₂), Hydrazine (-NHNH₂), Phenyl Ring |

| Potential Applications | Surface functionalization, synthetic intermediate, ligand for coordination chemistry. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hydrazinylphenyl)phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2O3P/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENFTUFPCZFECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243510 | |

| Record name | Phosphonic acid, (p-hydrazinophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98197-04-7 | |

| Record name | Phosphonic acid, (p-hydrazinophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098197047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (p-hydrazinophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Approaches for 4 Hydrazinylphenyl Phosphonic Acid

Strategies for Phosphonic Acid Moiety Formation

The creation of the phosphonic acid group on an aromatic ring, specifically for a molecule like (4-hydrazinylphenyl)phosphonic acid, relies on several established synthetic pathways. researchgate.net These methods typically involve the conversion of a precursor functional group, such as a phosphonate (B1237965) ester or a phosphorus halide, into the desired phosphonic acid. researchgate.net The choice of method often depends on the stability of other functional groups present in the molecule, such as the hydrazinyl moiety, which may require protection or be introduced at a later synthetic stage. Key approaches include the dealkylation of phosphonate esters, hydrolysis of phosphorus halides, and conversion from phosphonodiamides. nih.govd-nb.info

A prevalent and versatile strategy for preparing phosphonic acids is the dealkylation of their corresponding dialkyl or diaryl esters. nih.gov This approach is widely used due to the relative accessibility of phosphonate esters, which can be prepared via reactions like the Michaelis-Arbuzov or Hirao coupling. The dealkylation step itself can be accomplished through several methods, each with its own advantages regarding reaction conditions and functional group tolerance. nih.govbeilstein-journals.org

The most direct and common method for converting dialkyl phosphonates into phosphonic acids is through hydrolysis catalyzed by a strong acid. beilstein-journals.orgmdpi.com This procedure typically involves refluxing the phosphonate ester with a concentrated mineral acid, such as hydrochloric acid (HCl). nih.gov The reaction proceeds in two consecutive steps, hydrolyzing both ester groups to yield the final phosphonic acid. mdpi.com While effective, the harsh conditions required (strong acid, high temperatures) may not be suitable for substrates with sensitive functional groups that could be susceptible to degradation. nih.gov For a precursor like diethyl (4-aminophenyl)phosphonate, this method would convert it to (4-aminophenyl)phosphonic acid, which could then potentially be converted to the target hydrazinyl compound.

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Arylphosphonates

| Phosphonate Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Dialkyl Arylphosphonate | Conc. HCl (aq) | Reflux, 1-12 h | Arylphosphonic Acid | beilstein-journals.org |

| Diphenylphosphinates | Diluted HCl | 160-180 °C (MW) | Phenylphosphinic Acid | mdpi.com |

An alternative dealkylation method involves the use of hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This technique is particularly noteworthy for its ability to achieve partial dealkylation of phosphonate diesters to yield phosphonic acid monoesters (alkyl alkylphosphonates) under solvent-free and ambient conditions. researchgate.netresearchgate.net While the goal is typically the complete removal of both alkyl groups to form the phosphonic acid, this method highlights the reactivity of hydrazine with phosphonate esters. In the context of synthesizing this compound, using hydrazine as a reagent could potentially serve a dual purpose: acting as the dealkylating agent while simultaneously introducing the hydrazinyl functionality to the phenyl ring, assuming a suitable precursor (e.g., a fluoro- or chloro-substituted phenylphosphonate) is used. However, controlling the reaction to achieve complete dealkylation without side reactions can be challenging. researchgate.net

Table 2: Hydrazine-Mediated Dealkylation of Phosphonate Esters

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|

This table illustrates a general method for partial dealkylation. Its direct application for the complete dealkylation to this compound would require further procedural modifications.

For substrates that are sensitive to harsh acidic conditions, the McKenna procedure offers a mild and highly efficient alternative for phosphonate ester dealkylation. beilstein-journals.orgmdpi.com This two-step reaction first involves the treatment of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS). nih.govresearchgate.net This step converts the phosphonate ester into a bis(trimethylsilyl) phosphonate intermediate. nih.gov The key to this transformation is the attack of the bromide ion on the alkyl group of the ester, forming an alkyl bromide and a silyl (B83357) phosphonate. The subsequent addition of a protic solvent, typically methanol (B129727) or water, leads to the rapid hydrolysis (solvolysis) of the silyl esters to afford the final phosphonic acid in high yield. nih.govbeilstein-journals.org This method's mildness and chemoselectivity make it a preferred choice for complex molecules. mdpi.com

Table 3: The McKenna Procedure for Phosphonic Acid Synthesis

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dialkyl Phosphonate | 1. Bromotrimethylsilane (BTMS) | 1. Room Temp. or 60 °C; 2. Methanolysis or Hydrolysis | Phosphonic Acid | High | beilstein-journals.orgmdpi.comnih.gov |

This table summarizes the general McKenna procedure, which is broadly applicable to various phosphonate esters.

Another established route to arylphosphonic acids involves the hydrolysis of aryldichlorophosphines (ArPCl₂) or aryldichlorophosphine oxides (ArP(O)Cl₂). nih.govbeilstein-journals.org This method is particularly useful for synthesizing arylphosphonic acids directly. The process typically involves the hydrolysis of the phosphorus dihalide under mild conditions, often using an aqueous base like sodium hydroxide, followed by acidification with an acid such as HCl to isolate the phosphonic acid. beilstein-journals.org For the synthesis of this compound, a potential precursor would be (4-aminophenyl)dichlorophosphine, which could be hydrolyzed and then diazotized and reduced to form the hydrazinyl group. Alternatively, direct reaction with a protected hydrazine derivative might be possible.

Table 4: Synthesis of Phenylphosphonic Acid from Phosphorus Dichlorides

| Precursor | Reagents | Key Step | Product | Reference |

|---|---|---|---|---|

| Phenyl phosphonyl dichloride (PhPOCl₂) | Water (trace amounts in reaction) | Hydrolysis | Phenylphosphonic acid | google.com |

| Dichlorophenyl phosphine | 1. Toluene, Water; 2. H₂O₂, Heat | Hydrolysis and Oxidation | Phenylphosphonic acid | google.com |

This table shows examples of synthesizing phenylphosphonic acid, a model for the synthesis of substituted arylphosphonic acids.

Phosphonodiamides, with the general formula RP(O)(NR₂)₂, serve as valuable precursors for phosphonic acids, especially in the synthesis of aminophosphonic acids. nih.gov The phosphonodiamide can be synthesized and then hydrolyzed under acidic conditions to yield the desired phosphonic acid. This route is often employed when chiral auxiliaries are needed to control stereochemistry on a carbon atom adjacent to the phosphorus. nih.gov For the target molecule, a (4-hydrazinylphenyl)phosphonodiamide could be envisioned as an intermediate, which upon hydrolysis would yield this compound. This method provides an alternative to the more common phosphonate ester dealkylation. beilstein-journals.org

Table 5: Phosphonic Acid Synthesis from Phosphonodiamides

| Precursor Type | Key Reaction | Product | Application Context | Reference |

|---|

This table describes the general transformation, as specific examples for the target compound are not detailed in the surveyed literature.

Oxidation of Phosphinic Acids

The oxidation of phosphinic acids (also known as phosphonous acids) presents a direct and effective route for the preparation of the corresponding phosphonic acids. nih.govbeilstein-journals.org Phosphinic acids serve as suitable precursors that can be converted to phosphonic acids through various oxidative methods. nih.gov A common and efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often with a catalytic quantity of iodide to facilitate the reaction. nih.gov

For the synthesis of this compound, this strategy would begin with the corresponding (4-hydrazinylphenyl)phosphinic acid. The primary challenge lies in the selective oxidation of the phosphinic acid group without affecting the readily oxidizable hydrazinyl moiety. Therefore, reaction conditions must be carefully controlled. The general transformation is depicted below.

Reaction Scheme: Oxidation of Arylphosphinic Acid

This scheme illustrates the general oxidation of an arylphosphinic acid to an arylphosphonic acid.

The synthesis of the required phosphinic acid precursor could be approached through methods analogous to those used for other arylphosphinic acids, followed by the introduction of the hydrazine group. The subsequent oxidation step would yield the target phosphonic acid. researchgate.net

Direct P–C Bond Formation using Phosphorous Acid

Direct methods that form the P-C bond and the phosphonic acid group in a single conceptual process are highly valuable in synthetic chemistry. beilstein-journals.orgd-nb.info One such approach involves the use of phosphorous acid (H₃PO₃) as the phosphorus source. wikipedia.org A relevant example is the one-pot, three-component reaction for synthesizing α-hydrazinophosphonic acids, which can be adapted for aromatic systems. nih.gov

A potential pathway to this compound could involve a reaction between phenylhydrazine, phosphorous acid, and an appropriate third component under acidic conditions. For instance, a variation of the Irani-Moedritzer method, which typically involves an amine, phosphorous acid, and formaldehyde (B43269), could be explored. nih.gov In a reported synthesis of a new α-hydrazinophosphonic acid ligand (HDZPA), (4-methylphenyl)hydrazine was reacted with phosphorous acid and formaldehyde in the presence of hydrochloric acid under reflux conditions. nih.gov

Table 1: Representative Three-Component Phosphonylation

| Amine/Hydrazine Component | Phosphorus Source | Carbonyl Component | Product Type | Reference |

|---|---|---|---|---|

| (4-methylphenyl)hydrazine | H₃PO₃ | Formaldehyde | α-Hydrazinophosphonic acid | nih.gov |

This direct phosphonylation avoids the need for pre-functionalized aromatic rings and offers an efficient route to the target molecule.

Strategies for Hydrazinyl Moiety Introduction

Acylation of Hydrazine and Hydrazide Formation

The formation of a hydrazide by acylating hydrazine or its derivatives is a fundamental reaction. This can be applied to synthesize precursors for this compound. A plausible route starts with (4-aminophenyl)phosphonic acid. The amino group can be converted into a hydrazine through a two-step diazotization and reduction sequence.

Alternatively, a protected hydrazine can be acylated. For example, N-acylaminophthalimides can be used in reactions like the Mitsunobu reaction for subsequent alkylation, followed by a deprotection step to yield substituted hydrazines. organic-chemistry.org In the context of the target molecule, a suitably activated (4-phosphonophenyl) derivative could be used to acylate a protected hydrazine, which is then deprotected to reveal the hydrazinyl group.

Hydrazinolysis of Amides and Esters

Hydrazinolysis, the cleavage of an amide or ester bond by hydrazine, is a standard method for preparing hydrazides. To apply this to the synthesis of this compound, one would first need to prepare a suitable precursor, such as an ester of (4-carboxyphenyl)phosphonic acid. This precursor could be synthesized from 4-carboxyphenylphosphonic acid by standard esterification methods.

The subsequent reaction with hydrazine hydrate (N₂H₄·H₂O) would cleave the ester linkage to form the corresponding phosphonic acid hydrazide. This method is straightforward but depends on the availability and synthesis of the appropriate ester or amide precursor.

Selective Alkylation of Hydrazine Derivatives via Nitrogen Dianions

For the derivatization of the hydrazinyl moiety, selective alkylation is a powerful tool. A sophisticated method involves the formation of a nitrogen dianion from a protected hydrazine, which can then be selectively alkylated. organic-chemistry.orgnih.govacs.orgacs.org This approach offers precise control over the substitution pattern, allowing for mono- or sequential dialkylation. organic-chemistry.org

The process typically involves treating a protected hydrazine, such as N-Boc-N'-phenylhydrazine, with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. d-nb.info The resulting highly reactive dianion can then be treated with an alkylating agent. This methodology could be applied to a protected derivative of this compound to introduce various alkyl or functionalized groups onto the terminal nitrogen atom. d-nb.info

Table 2: Selective Alkylation of a Protected Hydrazine via Dianion Intermediate

| Entry | Electrophile (R-X) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | CH₃I | 3 | PhN(CH₃)NHBoc | 95 | d-nb.info |

| 2 | C₂H₅I | 24 | PhN(C₂H₅)NHBoc | 87 | d-nb.info |

| 3 | C₃H₇Br | 48 | PhN(C₃H₇)NHBoc | 83 | d-nb.info |

| 4 | PhCH₂Br | 3 | PhN(CH₂Ph)NHBoc | 98 | d-nb.info |

Data adapted from a study on the selective alkylation of PhNHNHBoc. This demonstrates the potential for derivatizing a (4-phosphonophenyl)hydrazine analogue.

This method provides a pathway to a diverse library of N-substituted this compound derivatives. acs.org

Condensation Reactions with Aldehydes or Ketones for Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. libretexts.org This reaction is a straightforward and high-yielding method for derivatizing this compound. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration, and is often catalyzed by a small amount of acid.

This derivatization introduces a new C=N bond and allows for the incorporation of a wide variety of substituents, depending on the structure of the aldehyde or ketone used. The resulting phosphonic acid hydrazones are themselves valuable compounds for further synthetic transformations or for biological evaluation. This reaction is the first step in the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. libretexts.org

Table 3: Representative Hydrazone Formation from this compound

| Carbonyl Compound | R¹ | R² | Product Structure |

|---|---|---|---|

| Formaldehyde | H | H | (4-((2-methylidenehydrazinyl)phenyl)phosphonic acid |

| Acetaldehyde | CH₃ | H | (4-((2-ethylidenehydrazinyl)phenyl)phosphonic acid |

| Acetone | CH₃ | CH₃ | (4-((2-propan-2-ylidenehydrazinyl)phenyl)phosphonic acid |

| Benzaldehyde | Ph | H | (4-((2-benzylidenehydrazinyl)phenyl)phosphonic acid |

This table illustrates the expected products from the condensation of this compound with various aldehydes and ketones.

Reductive Pathways from Nitro Precursors

The synthesis of this compound via the reduction of a nitro-substituted precursor, namely (4-nitrophenyl)phosphonic acid or its esters, represents a theoretically viable but challenging pathway. This approach hinges on the selective reduction of the nitro group (–NO₂) to a hydrazine functionality (–NHNH₂).

The starting material, diethyl (4-nitrophenyl)phosphonate, is readily synthesized through a Michaelis-Arbuzov reaction between a 4-halonitrobenzene (e.g., 4-bromonitrobenzene) and triethyl phosphite. The subsequent reduction of the nitro group is the critical step. While the reduction of a nitro group to an amine (–NH₂) is a standard procedure, often accomplished with high yield using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C), the partial reduction to a hydrazine is more complex.

Achieving this selective transformation requires carefully controlled conditions to prevent over-reduction to the corresponding aniline (B41778) derivative. Potential methods include:

Catalytic Hydrogenation: Using specific catalysts like rhodium or platinum under controlled hydrogen pressure and temperature might favor the formation of the hydroxylamine (B1172632) or hydrazine intermediate.

Chemical Reduction: Reagents such as zinc dust in a neutral or slightly acidic aqueous solution can be used for the reduction of nitroarenes to arylhydrazines.

However, the direct, high-yield conversion of (4-nitrophenyl)phosphonic acid or its esters to this compound in a single reductive step is not a widely documented or standard laboratory procedure. The more common and reliable method involves the complete reduction to the amine followed by a separate sequence to build the hydrazine group, as detailed in section 2.3.1.

Direct Synthesis from Dinitrogen (N₂)

The direct synthesis of this compound from atmospheric dinitrogen (N₂) is a formidable challenge in synthetic chemistry and is not considered a practical or established route. This process would require the simultaneous fixation of nitrogen and the formation of both a C–N and an N–N bond on a pre-existing phenylphosphonic acid framework.

Current cutting-edge research in nitrogen fixation focuses on using transition metal complexes to mediate the reaction of N₂ with organic substrates. nih.gov For instance, iron-dinitrogen complexes have been shown to react with arenes like benzene (B151609) to form silylated anilines in a one-pot procedure. nih.gov This groundbreaking work demonstrates C–N bond formation from N₂, but it has several limitations concerning the synthesis of the target molecule:

Product Type: The documented reactions produce anilines (Ar-NH₂), not hydrazines (Ar-NHNH₂). nih.gov A subsequent, separate chemical transformation would be required to convert the aniline to a hydrazine.

Reaction Incompatibility: The conditions used for such N₂ fixation, often involving highly reactive organometallic reagents and strong reducing agents like sodium powder, are generally incompatible with the acidic phosphonic acid functional group. nih.gov

Therefore, while the functionalization of dinitrogen is an active and important area of research, a direct, single-step synthesis of this compound from N₂ remains a distant and theoretical goal.

Integrated Synthetic Pathways towards this compound

The most practical and reliable methods for synthesizing this compound involve integrated, multi-step pathways where the key functional groups are constructed sequentially.

Sequential Construction of Phenyl-Phosphonic Acid and Hydrazine Functionalities

The most logical and widely applicable strategy involves a sequence where the phosphorus-carbon bond is formed first, followed by the construction of the hydrazine moiety from a more stable precursor. This ensures high regiochemical control and avoids undesirable side reactions.

A common pathway proceeds as follows:

Phosphonylation: The synthesis begins with a para-substituted benzene ring, such as 4-bromoaniline (B143363). The amino group is first protected, for instance, by acetylation to form 4-bromoacetanilide. This is followed by a palladium-catalyzed cross-coupling reaction or a Michaelis-Arbuzov reaction with a suitable phosphorus reagent (e.g., triethyl phosphite) to introduce the phosphonate ester group at the para position.

Amine Deprotection and Diazotization: The protecting group is removed to yield diethyl (4-aminophenyl)phosphonate. This aniline derivative is then subjected to diazotization. It is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at temperatures between 0 and 5 °C. This reaction converts the primary amino group into a diazonium salt (–N₂⁺Cl⁻).

Reduction to Hydrazine: The resulting diazonium salt is immediately reduced to the target hydrazine. This is the most critical step, and various reducing agents can be employed. A common and effective method is the use of tin(II) chloride (SnCl₂) in concentrated HCl. thieme-connect.de The diazonium salt solution is added slowly to the SnCl₂ solution, maintaining a low temperature to yield the hydrochloride salt of the diethyl (4-hydrazinylphenyl)phosphonate.

Hydrolysis: The final step is the hydrolysis of the diethyl phosphonate ester to the free phosphonic acid. This is typically achieved by refluxing the ester in concentrated hydrochloric acid or by using milder reagents like bromotrimethylsilane (TMSBr) followed by methanolysis (the McKenna procedure). thieme-connect.denih.gov

This sequential approach ensures that the phosphonic acid and hydrazine groups are introduced in the correct para relationship and avoids the challenges associated with direct functionalization.

Optimization of Reaction Conditions and Yields

Phosphonylation: The Michaelis-Arbuzov reaction generally requires high temperatures (150-200 °C) and can be slow. The use of nickel or palladium catalysts can facilitate the reaction under milder conditions and improve yields.

Diazotization and Reduction: This two-step, one-pot sequence is critical for yield. The stability of the diazonium salt is paramount; hence, strict temperature control (0-5 °C) is essential to prevent its decomposition and the formation of phenol (B47542) byproducts. The choice of reducing agent for the diazonium salt significantly impacts the yield of the hydrazine. While several reagents can be used, tin(II) chloride is often preferred for its reliability.

Below is an interactive data table summarizing common reducing agents for the conversion of an arenediazonium salt to an arylhydrazine, a key transformation in the synthesis of the title compound.

| Reducing Agent | Typical Conditions | Typical Yield Range | Notes |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, 0-10 °C | 60-85% | A widely used and reliable method; the product often precipitates as a complex salt. thieme-connect.de |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, 0-5 °C | 50-75% | A classical method; requires careful control of pH and temperature. |

| Sodium Borohydride (NaBH₄) | Aqueous or alcoholic solution | Variable | Can lead to over-reduction or other side reactions if not carefully controlled. |

Hydrolysis: The final hydrolysis step is typically high-yielding. Refluxing with concentrated HCl is cost-effective but can be harsh on other functional groups. nih.gov The McKenna method (TMSBr/methanol) is milder and often gives cleaner conversions, making it suitable for more complex or sensitive substrates. nih.gov Purification of the final phosphonic acid can be challenging due to its high polarity, often requiring recrystallization. thieme-connect.de

Considerations for Stereochemical Control and Regioselectivity

Stereochemical Control: The parent compound, this compound, is achiral. The phosphorus atom, being bonded to two oxygen atoms, a hydroxyl group, and a phenyl ring, does not constitute a stereocenter. Therefore, considerations of stereochemical control are not applicable to the synthesis of the molecule itself. Stereochemistry would only become a factor if the molecule were to be derivatized with chiral reagents or if chiral substituents were present on the phenyl ring.

Regioselectivity: Regioselectivity is a crucial aspect of the synthesis and is definitively controlled by the chosen synthetic pathway. The desired product has a para (1,4) substitution pattern on the benzene ring.

Control via Starting Material: As outlined in the sequential synthesis (2.3.1), regiochemical integrity is ensured by starting with a pre-functionalized para-substituted precursor, such as 4-bromoaniline or 4-nitrobromobenzene. All subsequent reactions proceed on this fixed scaffold, guaranteeing the final product is the 4-substituted isomer.

Avoidance of Direct Functionalization: Attempting to introduce the hydrazine group (or a nitro precursor) onto unsubstituted phenylphosphonic acid is not a viable strategy for obtaining the desired regioisomer. The phosphonic acid group (–PO₃H₂) is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta (3) position. Therefore, electrophilic nitration of phenylphosphonic acid would predominantly yield (3-nitrophenyl)phosphonic acid, the incorrect isomer. This underscores the importance of the sequential construction strategy for achieving the required regiochemistry.

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the environment of the phosphorus atom in (4-hydrazinylphenyl)phosphonic acid. While specific spectral data for this exact compound is not widely published, analysis of closely related analogs, such as α-hydrazinophosphonic acids, provides significant insight into the expected NMR signatures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazinyl and phosphonic acid groups. The aromatic protons on the phenyl ring are expected to appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, likely in the range of 7.0-8.0 ppm. The chemical shifts of the NH and NH₂ protons of the hydrazinyl group, as well as the P-OH protons of the phosphonic acid, would be observed as broad singlets and their positions would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The aromatic carbons would show signals between 110 and 150 ppm. The carbon atom directly bonded to the phosphorus atom (C-P) is expected to exhibit a characteristic coupling constant (¹J_C-P).

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for compounds containing a phosphonic acid moiety. A single resonance is expected for this compound, and its chemical shift would be indicative of the electronic environment around the phosphorus atom. For similar phenylphosphonic acid derivatives, these shifts typically occur in the range of +10 to +25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in a suitable deuterated solvent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH (ortho to -PO₃H₂) | Doublet, ~7.5-7.8 | ~128-132 (with P-coupling) | |

| Aromatic CH (ortho to -NHNH₂) | Doublet, ~6.8-7.2 | ~115-120 | |

| Aromatic C (ipso to -PO₃H₂) | - | ~135-140 (with P-coupling) | |

| Aromatic C (ipso to -NHNH₂) | - | ~145-150 | |

| -NHNH₂ | Broad singlet | - | Chemical shift is solvent and concentration dependent. |

| -PO(OH)₂ | Broad singlet | - | Chemical shift is solvent and concentration dependent. |

Note: The predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pathways of this compound, which aids in confirming its elemental composition and structural features.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for the unambiguous determination of the molecular formula (C₆H₉N₂O₃P).

Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses. For instance, the fragmentation of a related compound, (p-hydroxyphenyl)phosphonic acid, shows a prominent molecular ion peak followed by the loss of small neutral molecules. mdpi.com For this compound, one could anticipate the loss of water (H₂O) from the phosphonic acid group, as well as cleavage of the N-N bond in the hydrazinyl moiety. The C-P bond is relatively strong and may remain intact in some major fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z Value (Predicted) | Proposed Fragment Identity | Notes |

| 188 | [M]⁺ | Molecular Ion |

| 170 | [M - H₂O]⁺ | Loss of a water molecule from the phosphonic acid group. |

| 157 | [M - NH₂NH]⁺ | Cleavage of the hydrazinyl group. |

| 107 | [C₆H₄PO₂]⁺ | Fragment containing the phenyl and phosphonic acid remnants. |

Note: The predicted m/z values are based on the expected fragmentation patterns for similar aromatic phosphonic acids.

X-ray Crystallographic Analysis for Solid-State Structure Determination

As of the current literature survey, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and specific intramolecular bond distances and angles for this specific compound are not available.

Should a suitable crystal of this compound be obtained and analyzed, the resulting data would unequivocally confirm the connectivity of the atoms and provide insights into the intermolecular interactions, such as hydrogen bonding involving the phosphonic acid and hydrazinyl groups, which govern the crystal packing.

Theoretical and Computational Investigations of 4 Hydrazinylphenyl Phosphonic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory calculations have been employed to model the electronic properties of (4-hydrazinylphenyl)phosphonic acid. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-31G(d,p), to solve the Schrödinger equation in an approximate manner. The outcomes of these calculations provide a wealth of information about the molecule's structure, stability, and reactivity.

Analysis of Frontier Molecular Orbitals (EHOMO, ELUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energies of these orbitals, EHOMO and ELUMO, are key indicators of the molecule's electron-donating and accepting abilities, respectively. A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons. For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

| EHOMO | [Data not available] |

| ELUMO | [Data not available] |

No specific data for this compound was found in the search results.

Determination of Energy Gap (∆E)

The energy gap (∆E) is the difference between the ELUMO and EHOMO (∆E = ELUMO - EHOMO). This parameter is a critical indicator of the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower kinetic stability.

| Parameter | Value (eV) |

| Energy Gap (∆E) | [Data not available] |

No specific data for this compound was found in the search results.

Calculation of Dipole Moment (µ)

| Parameter | Value (Debye) |

| Dipole Moment (µ) | [Data not available] |

No specific data for this compound was found in the search results.

Assessment of Global Chemical Reactivity Parameters (Hardness (ŋ), Softness (S))

Global chemical reactivity parameters, such as hardness (ŋ) and softness (S), are derived from the HOMO and LUMO energies and provide further insight into the molecule's stability and reactivity.

Hardness (ŋ): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the energy gap (ŋ = (ELUMO - EHOMO) / 2). Hard molecules have a large energy gap and are less reactive.

Softness (S): Softness is the reciprocal of hardness (S = 1 / ŋ). It quantifies the molecule's ability to undergo chemical reactions. Soft molecules have a small energy gap and are more reactive.

| Parameter | Formula | Value |

| Hardness (ŋ) | (ELUMO - EHOMO) / 2 | [Data not available] |

| Softness (S) | 1 / ŋ | [Data not available] |

No specific data for this compound was found in the search results.

Estimation of Electron Transfer Fraction (∆N) and Electrophilicity Index (χ)

The electron transfer fraction (∆N) and the electrophilicity index (χ) are parameters that describe the electron-accepting and electron-donating capabilities of a molecule in a reaction.

Electrophilicity Index (χ): This index, introduced by Parr, measures the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η) as χ = μ² / (2η), where μ ≈ (EHOMO + ELUMO) / 2. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Electron Transfer Fraction (∆N): This value indicates the number of electrons transferred from a donor to an acceptor. It can be estimated using the chemical potentials of the interacting molecules.

| Parameter | Formula | Value |

| Electrophilicity Index (χ) | μ² / (2η) | [Data not available] |

| Electron Transfer Fraction (∆N) | [Dependent on reacting partner] | [Data not available] |

No specific data for this compound was found in the search results.

Total Energy Charge Calculations

Total energy calculations within the DFT framework determine the ground-state electronic energy of the molecule. This value is fundamental for assessing the molecule's stability. By comparing the total energies of different isomers or conformations, the most stable structure can be identified. Furthermore, these calculations are the basis for determining many of the other parameters discussed above.

| Parameter | Value (Hartree) |

| Total Energy | [Data not available] |

No specific data for this compound was found in the search results.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their molecular structures. For this compound, QSAR models can be developed to correlate its structural or physicochemical properties with a specific biological endpoint. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous compounds such as phenol (B47542) derivatives and phenylpiperidine derivatives. nih.govnih.gov

A typical QSAR study involves the calculation of a wide array of molecular descriptors for this compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. Subsequently, a mathematical model is constructed using statistical methods like multiple linear regression or more advanced machine learning algorithms, such as neural networks, to establish a relationship between these descriptors and the observed activity. nih.gov

For instance, in a study on phenol derivatives, descriptors such as molecular weight, hardness, chemical potential, total energy, and electrophilicity index were found to have a significant role in assessing their toxicity. nih.gov Similarly, for this compound, these quantum chemical reactivity descriptors, calculated using methods like Density Functional Theory (DFT), could provide valuable information for a QSAR model. nih.gov

Table 1: Exemplary Molecular Descriptors for QSAR Analysis of a Phenylphosphonic Acid Derivative

| Descriptor Category | Descriptor Example | Potential Significance |

| Constitutional | Molecular Weight | Influences transport and distribution |

| Topological | Wiener Index | Relates to molecular branching |

| Geometrical | Molecular Surface Area | Affects interaction with biological targets |

| Electronic | Dipole Moment | Governs electrostatic interactions |

| Quantum Chemical | HOMO/LUMO Energies | Indicate chemical reactivity and stability |

This table is illustrative and presents the types of descriptors that would be used in a QSAR study of this compound.

The predictive power of such a QSAR model would be invaluable for screening virtual libraries of related compounds to identify derivatives with enhanced activity or improved safety profiles, thereby streamlining the drug discovery or materials design process.

Elucidation of Reaction Mechanisms at the Molecular Level

Computational chemistry provides powerful tools to investigate the reaction mechanisms of this compound at an atomic level of detail. Methods like Density Functional Theory (DFT) can be employed to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. asianpubs.orgbookpi.org This allows for a detailed understanding of the reaction pathways, kinetics, and thermodynamics.

A key reaction for phosphonic acids is their hydrolysis. The hydrolysis of the phosphonate (B1237965) esters, often a final step in the synthesis of the acid, can be studied computationally to understand the influence of the (4-hydrazinylphenyl) group on the reaction rate and mechanism. nih.gov Computational studies on the hydrolysis of other organophosphorus compounds have revealed the intricate details of bond-making and bond-breaking processes. scielo.br

Furthermore, the reactivity of the hydrazinyl group can be explored. For example, its role in condensation reactions or its behavior as a nucleophile can be modeled. DFT calculations can provide insights into the electronic structure of the molecule, such as the distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. nih.gov Studies on substituted phenylhydrazines have shown that DFT can accurately predict molecular geometries and electronic properties. asianpubs.orgbookpi.org

Table 2: Computational Parameters for Reaction Mechanism Studies

| Computational Method | Basis Set | Properties Calculated | Insights Gained |

| Density Functional Theory (DFT) | 6-311G(d,p) or higher | Geometries, Energies, Frequencies | Reaction pathways, transition states, activation energies |

| Time-Dependent DFT (TD-DFT) | Varies | Excitation Energies | Photochemical reactivity |

| Natural Bond Orbital (NBO) Analysis | - | Charge distribution, orbital interactions | Electronic effects of substituents on reactivity |

This table provides examples of computational methods and parameters that would be applied to study the reaction mechanisms of this compound.

By elucidating these mechanisms, computational studies can aid in optimizing reaction conditions for the synthesis of this compound and its derivatives, as well as predicting their chemical stability and potential degradation pathways.

Computational Modeling of Intermolecular Interactions

The way this compound interacts with its environment is fundamental to its function. Computational modeling, particularly through molecular dynamics (MD) simulations, allows for the investigation of these intermolecular interactions in various contexts, such as in solution or at the interface with a solid material. rsc.orgrsc.org

MD simulations can model the behavior of a large number of molecules over time, providing a dynamic picture of how this compound molecules interact with each other and with solvent molecules. This is particularly relevant for understanding its solubility and the formation of self-assembled structures. The phosphonic acid group is known to participate in strong hydrogen bonding, which can lead to the formation of ordered monolayers on surfaces. nih.govrsc.org

In the context of biological applications, molecular docking simulations can be used to predict the binding mode and affinity of this compound to a target protein. nih.gov These simulations place the molecule into the binding site of a receptor and score the different poses based on the intermolecular interactions, which include hydrogen bonds, electrostatic interactions, and van der Waals forces. Computational studies on the interaction of organophosphorus compounds with enzymes like acetylcholinesterase have demonstrated the utility of these methods. nih.govmdpi.com

Table 3: Key Intermolecular Interactions Modeled for this compound

| Interaction Type | Functional Group Involved | Significance |

| Hydrogen Bonding | Phosphonic acid (-PO(OH)₂), Hydrazinyl (-NHNH₂) | Crucial for self-assembly, solvent interactions, and binding to biological targets. |

| Electrostatic Interactions | Phosphonic acid (anionic), Hydrazinyl (can be protonated) | Important for interactions with charged species and polar surfaces. |

| π-π Stacking | Phenyl ring | Contributes to the stability of self-assembled structures and binding to aromatic residues in proteins. |

| Van der Waals Forces | Entire molecule | General attractive or repulsive forces that influence packing and binding. |

This table outlines the primary intermolecular forces that would be investigated through computational modeling for this compound.

Through these computational models, a deeper understanding of the intermolecular forces that govern the behavior of this compound can be achieved, providing a rational basis for its application in materials science, as a corrosion inhibitor, or in the design of new bioactive agents.

Applications in Materials Science and Interface Chemistry

Surface Functionalization and Modification

The ability to tailor the surface properties of materials is crucial for a multitude of technological advancements. (4-hydrazinylphenyl)phosphonic acid serves as an excellent agent for surface functionalization, allowing for precise control over the chemical and physical characteristics of various substrates.

Covalent Attachment to Metal Oxide Surfaces (e.g., Cerium Oxide)

The phosphonic acid moiety of this compound readily forms strong, stable covalent bonds with metal oxide surfaces. This is particularly evident in its interaction with materials like cerium oxide (CeO₂), titania (TiO₂), and aluminum oxide (Al₂O₃). uba.armdpi.com This robust anchoring is critical for creating durable and long-lasting surface modifications. mdpi.com

Research has shown that phosphonic acids can bind to metal oxide surfaces through various coordination modes, including monodentate, bidentate, and tridentate linkages. uba.aruba.ar The specific binding geometry is influenced by factors such as the nature of the metal oxide, the surface crystallography, and the reaction conditions. For instance, on TiO₂ surfaces, both monodentate and bidentate binding modes have been observed. uba.arresearchgate.net This covalent attachment is significantly stronger and more stable, especially in aqueous and oxidative environments, compared to other common anchoring groups like carboxylic acids. lu.se

The functionalization of cerium oxide nanoparticles is a noteworthy application. researchgate.net These nanoparticles are of interest for their catalytic and antioxidant properties. nih.govmdpi.com By coating cerium oxide nanoparticles with molecules like this compound, their stability in biological fluids can be enhanced, and their surface can be tailored for specific interactions. researchgate.net

Formation of Self-Assembled Monolayers and Multilayer Films

This compound and its derivatives are capable of forming highly ordered self-assembled monolayers (SAMs) on various oxide surfaces. nih.gov SAMs are single-molecule-thick layers that spontaneously organize on a substrate, providing a method to precisely control surface properties like wettability, adhesion, and biocompatibility. mdpi.comnih.gov The formation of these monolayers is driven by the strong interaction between the phosphonic acid headgroup and the oxide surface, coupled with intermolecular interactions between the organic tails. nih.gov

Beyond monolayers, this compound can be used to construct multilayer films through techniques like the layer-by-layer (LBL) assembly. nih.gov In this process, alternating layers of positively and negatively charged or interacting molecules are deposited onto a substrate. The hydrazinyl group of this compound can be modified or used in conjunction with other polymers to build up these complex, functional multilayer structures. nih.gov These films have potential applications in areas such as drug delivery and sensor technology. nih.govmdpi.com

Studies on Adsorption Geometry and Reactivity at Interfaces

Understanding the precise arrangement and chemical behavior of molecules at interfaces is fundamental to designing advanced materials. The adsorption of phosphonic acids, including this compound, on metal oxide surfaces has been the subject of extensive research. uba.arresearchgate.net Techniques such as X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) are employed to probe the binding modes and orientation of the adsorbed molecules. uba.aruba.ar

Studies have revealed that the adsorption geometry can be influenced by the number and position of the phosphonic acid functional groups on the molecule. uba.ar For example, the tilt angle of the molecule with respect to the surface can vary depending on whether it has one or multiple phosphonic acid anchors. uba.ar Furthermore, the reactivity of the surface-bound molecule, dictated by the exposed functional group (in this case, the hydrazinyl group), can be investigated. This allows for a deeper understanding of how to design interfaces with specific chemical reactivity for applications in catalysis, sensing, and molecular electronics.

Design and Engineering of Organic/Inorganic Hybrid Materials

This compound is a key building block in the creation of organic/inorganic hybrid materials. researchgate.net These materials combine the desirable properties of both organic components (e.g., flexibility, processability, and functional diversity) and inorganic components (e.g., thermal stability, mechanical strength, and electronic or magnetic properties).

Development of Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The hydrazinyl and phosphonic acid groups of this compound can participate in hydrogen bonding and other non-covalent interactions, making it a valuable component for building supramolecular architectures. rsc.org

By combining this compound with other complementary molecules, it is possible to create highly ordered structures such as molecular sheets, tubes, or cages. rsc.org These architectures can exhibit novel properties and functions, such as molecular recognition, encapsulation of guest molecules, and self-healing capabilities. The ability to direct the self-assembly of molecules into well-defined structures is a powerful strategy for creating advanced functional materials. rsc.org

Role as Linker Groups in Nanotechnology

In the realm of nanotechnology, this compound serves as an effective linker or coupling agent. mdpi.com Its phosphonic acid group can anchor to the surface of nanoparticles, such as quantum dots or magnetic nanoparticles, while the terminal hydrazinyl group provides a point of attachment for other molecules, including biomolecules, dyes, or polymers.

This bifunctional nature is crucial for a variety of nanotechnological applications. For example, it can be used to:

Functionalize nanoparticles for biomedical applications: Attaching targeting ligands or therapeutic agents to nanoparticles for drug delivery or medical imaging.

Construct nanoparticle-based sensors: Linking indicator molecules to nanoparticles to create sensitive and selective sensors.

Assemble nanoparticle superstructures: Connecting individual nanoparticles into larger, ordered assemblies with collective properties.

Applications in Cementitious Systems and Concrete Engineering

Inhibition of Cement Hydration Heat

The hydration of Portland cement is an exothermic process, and the heat generated can lead to thermal cracking in mass concrete structures. Retarding admixtures are used to slow down this reaction, thereby reducing the rate of heat evolution. Phosphonates are highly effective in this regard. They operate through a mechanism of adsorption and precipitation. basf.us

When added to a cement mix, phosphonate (B1237965) molecules adsorb onto the surfaces of hydrating cement minerals (like tricalcium silicate, C3S, and tricalcium aluminate, C3A). figshare.com This adsorption is followed by the formation of a low-solubility calcium phosphonate layer on the particle surfaces. figshare.comnih.gov This layer acts as a physical barrier, impeding the diffusion of water to the cement grains and inhibiting further hydration, which significantly slows the release of heat. figshare.comnih.gov The effectiveness of the retardation is generally proportional to the number of phosphonic acid groups in the molecule. rsc.org

Retarding Effects on Portland Cement Hydration

The primary role of this compound in this context would be as a set retarder. By inhibiting the hydration process, it extends the induction period of the cement paste, which is the dormant phase before the main hydration reactions and hardening begin. researchgate.net This retarding effect is crucial for applications requiring long transport times, complex formwork, or hot-weather concreting.

The table below, based on studies of various phosphonate retarders, illustrates their general impact on the induction period of Portland cement hydration.

| Retarder Type | Dosage (% by cement weight) | Induction Period (hours) |

| Reference (None) | 0.00% | ~2 |

| Phosphonate Acid (Generic) | 0.05% | 10 - 21 |

| Phosphonate Salt (Generic) | 0.05% | 4 - 16 |

This table provides illustrative data based on the known performance of phosphonate compounds to demonstrate their retarding efficiency. researchgate.net

Adaptability with Polycarboxylate and Naphthalene (B1677914) Water Reducers

High-range water reducers, or superplasticizers, are another critical class of concrete admixtures. The two most common types are based on sulfonated naphthalene formaldehyde (B43269) condensates (NSF) and polycarboxylate ethers (PCE). While NSF-based plasticizers operate mainly through electrostatic repulsion, PCEs utilize both electrostatic repulsion and steric hindrance, making them more efficient. researchgate.netgoogle.com

Integration into Polymer and Adhesive Science

The unique bifunctional nature of this compound makes it a valuable monomer or additive in polymer and adhesive science. The phosphonic acid group is a well-established adhesion promoter, while the hydrazinyl group offers a reactive site for polymerization or grafting.

Phosphonic acids are particularly effective in promoting adhesion to metal and metal oxide surfaces. mdpi.com They form strong, durable bonds with substrates like aluminum, steel, and even tooth enamel (hydroxyapatite), making them ideal for use in high-performance adhesives, including dental resins. nih.govresearchgate.net When incorporated into a polymer chain, the phosphonic acid moieties can create strong interfacial links between the polymer and an inorganic substrate or filler. mdpi.com

The hydrazinyl group is a nucleophile and can react with various electrophilic groups such as aldehydes, ketones, and isocyanates. This reactivity allows this compound to be chemically integrated into various polymer backbones. For example, it could be reacted into epoxy or polyurethane systems, or used to functionalize polymers containing appropriate reactive groups. This dual functionality allows for the design of polymers with built-in adhesion-promoting properties and potentially other functionalities like improved thermal stability or corrosion resistance.

| Compound | Functional Group | Role in Polymer/Adhesive Science |

| This compound | -P(O)(OH)2 (Phosphonic Acid) | Adhesion promoter, strong bonding to metal/oxide surfaces. mdpi.com |

| -NHNH2 (Hydrazinyl) | Reactive site for polymerization/grafting. specialchem.com |

Manufacturing of Polymers and Glues

While specific research detailing the use of this compound in the manufacturing of polymers and glues is not extensively documented in publicly available literature, the broader class of phosphonic acid-containing monomers has been investigated for these purposes. Phosphonic acids are utilized as adhesion promoters, particularly in dental adhesives, where they enhance bonding to mineralized tissues like enamel. researchgate.netnih.gov The synthesis of polymers with phosphonic acid sidechains can be achieved through the polymerization of monomers containing phosphonic acid groups or by the chemical modification of pre-existing polymers. mdpi.commdpi.com

Various synthetic routes are employed to create these functional polymers:

Polymerization of functional monomers: Styrene derivatives and acrylates containing phosphonic acid groups can be polymerized to create polymers with tailored properties. mdpi.comresearchgate.netresearchgate.net

Grafting onto existing polymers: Polymers can be functionalized with phosphonic acid groups through post-polymerization modification reactions. mdpi.com

These methods allow for the incorporation of phosphonic acid functionalities that can improve adhesion and other properties of the resulting polymers and adhesives. google.comgoogle.com However, direct application examples for this compound remain a subject for future research.

Enhancing Fire Safety in Polymer Composites (e.g., Epoxy Resin)

Phosphorus-based compounds are widely recognized as effective flame retardants for a variety of polymers, including epoxy resins. mdpi.comnih.gov They offer a halogen-free alternative to traditional flame retardants. dtic.milpinfa.eu The fire-retardant mechanism of phosphorus compounds is multifaceted, acting in both the condensed (solid) and gas phases during combustion.

Mechanisms of Phosphorus-Based Flame Retardants:

| Phase | Mechanism | Description |

| Condensed Phase | Char Formation | During heating, the phosphorus compound decomposes to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating layer of char on the material's surface. researchgate.net This char layer acts as a barrier, limiting the transfer of heat and the release of flammable volatile compounds. |

| Gas Phase | Radical Scavenging | Volatile phosphorus-containing species can be released into the flame, where they act as radical scavengers. They interrupt the exothermic chain reactions of combustion, effectively inhibiting the flame. researchgate.netmdpi.com |

The effectiveness of these retardants is often enhanced by the presence of nitrogen-containing compounds, which can act synergistically to improve char formation and reduce heat release. pinfa.eu

Table of Fire Safety Performance for Epoxy Resins with Phosphorus-Based Flame Retardants (Illustrative Examples):

| Flame Retardant Type | Polymer System | Key Findings |

| Cyclic Phosphonic Acid Ester | Epoxy Resin | Achieves flame retardancy with 1-10 wt.% phosphorus content. google.com |

| Aryl Phosphate (B84403) Mixtures | Epoxy Resin | Significant reduction in heat release rate and total heat evolved. researchgate.net |

| DOPO derivatives | Epoxy Resin | Can achieve high Limiting Oxygen Index (LOI) values (>30%) and UL-94 V-0 rating. mdpi.com |

Development of Chemo- and Biosensors

The dual functional groups of this compound—the chelating phosphonic acid and the reactive hydrazinyl moiety—make it a candidate for the development of chemical sensors and biosensors. Phosphonic acid groups are known to bind with various metal ions and can be used to anchor molecules to sensor surfaces. The hydrazinyl group can react with aldehydes and ketones, allowing for the detection of these analytes or for linking the molecule to other components in a sensor assembly.

Research into related compounds demonstrates the feasibility of this approach. For instance, electrochemical sensors for detecting nerve agent metabolites, such as ethyl methylphosphonic acid, have been developed using molecularly imprinted polymers derived from functional monomers like 4-aminobenzoic acid. nih.gov This highlights the utility of phenyl phosphonic acid structures in creating selective recognition sites in sensors.

Although the direct application of this compound in chemo- or biosensors has not been specifically reported, its structure is analogous to molecules used in sensor construction. The combination of a metal-binding site and a reactive functional group within a single molecule presents opportunities for designing novel sensors for a range of analytical targets.

Catalytic Applications

Organocatalysis (e.g., Michael Addition Reactions)

No studies were found that describe the application of (4-hydrazinylphenyl)phosphonic acid as an organocatalyst for Michael addition reactions. The existing literature on organocatalytic Michael additions does not mention the use of this specific phosphonic acid derivative.

Development of Water-Soluble Catalysts

There is no available information on the use of this compound in the development of water-soluble catalysts. While the phosphonic acid group is known to enhance water solubility, no research has been published that specifically leverages this property of this compound for catalyst design.

Analytical Chemistry Applications

Application in Immobilized Metal Affinity Chromatography (IMAC)

General principles of IMAC involve the use of stationary phases functionalized with chelating ligands that immobilize metal ions, such as Fe³⁺, Ga³⁺, or Zn²⁺. These metal ions then form coordinate bonds with electron-donating groups on analytes, most notably the phosphate (B84403) groups of phosphopeptides, allowing for their selective enrichment and analysis.

The phosphonic acid moiety (-PO(OH)₂) is structurally analogous to the phosphate group and can similarly participate in chelation with metal ions. This has led to the development of various phosphonic acid-containing reagents and materials for IMAC. For instance, sulfhydryl-reactive alkylating reagents bearing a phosphonic acid group have been successfully used to tag and enrich cysteine-containing peptides from complex biological samples. In these applications, the phosphonic acid serves as the metal-binding anchor for affinity purification.

However, a specific application or functionalization strategy involving (4-hydrazinylphenyl)phosphonic acid as the ligand in an IMAC workflow is not documented in the available scientific literature. The presence of the hydrazinyl group (-NHNH₂) introduces additional chemical properties that could potentially be exploited for novel IMAC strategies, but research into this area appears to be unpublished.

Use as Chiral Selectors in Chromatography

Chiral selectors are essential components of chiral stationary phases (CSPs) used in chromatography to separate enantiomers. These selectors create a chiral environment that interacts differentially with the enantiomers of a racemic compound, leading to different retention times and enabling their resolution.

Various classes of molecules, including certain phosphonic acid derivatives, have been investigated for their potential as chiral selectors. The stereogenic center can be at the phosphorus atom or on the carbon backbone. The separation mechanism often relies on the formation of transient diastereomeric complexes between the analyte and the selector through a combination of interactions, such as hydrogen bonding, π-π stacking, and steric hindrance.

While there are studies on the chiral separation of certain organophosphonate compounds using polysaccharide-based CSPs, there is no evidence to suggest that This compound itself has been developed or utilized as a chiral selector to create a chiral stationary phase. The synthesis of a CSP would require the immobilization of this compound onto a solid support (like silica) and an evaluation of its enantioselective recognition capabilities, for which no research findings are currently available.

Chemical Biology and Bio Inspired Research Focus on Chemical Mechanisms

Investigation of Enzyme Mimicry and Modulation Mechanisms

The phosphonic acid group in (4-hydrazinylphenyl)phosphonic acid is a well-established bioisostere of the phosphate (B84403) group, which is central to a vast number of biological processes. nih.govnih.gov This structural and electronic similarity allows phosphonates to act as mimics of natural phosphate substrates or of the tetrahedral transition states that occur during enzymatic phosphoryl transfer reactions. researchgate.net Consequently, phenylphosphonic acid derivatives have been extensively studied as inhibitors of various enzymes, particularly those involved in signal transduction pathways. ontosight.ainih.gov

The mechanism of enzyme inhibition by phosphonates often involves their ability to bind to the active site of an enzyme, competing with the natural substrate. researchgate.net The phosphonate (B1237965) group, being resistant to hydrolysis by many enzymes that cleave phosphate esters, can lead to stable enzyme-inhibitor complexes, effectively blocking the enzyme's catalytic activity. nih.gov This property is particularly relevant for phosphatases, a class of enzymes that catalyze the hydrolysis of phosphate monoesters. Phenylphosphonic acids can act as competitive inhibitors of protein tyrosine phosphatases (PTPs), which are crucial regulators of cellular signaling. nih.gov

In the context of this compound, the phenylphosphonic acid portion of the molecule is expected to interact with the active sites of phosphatases and other phosphate-binding enzymes. The additional hydrazinyl group could potentially form further interactions within the enzyme's active site or with adjacent regions, possibly enhancing binding affinity or conferring selectivity for specific enzymes. The nucleophilic nature of the hydrazinyl group might also allow for covalent modification of certain enzyme residues under specific conditions, leading to irreversible inhibition.

Table 1: Potential Enzyme Classes Targeted by Phenylphosphonic Acid Derivatives

| Enzyme Class | General Function | Potential Role of this compound |

| Protein Tyrosine Phosphatases (PTPs) | Regulate signal transduction by dephosphorylating tyrosine residues. nih.gov | Competitive inhibitor, mimicking phosphotyrosine. rsc.org |

| Alkaline Phosphatases | Non-specific phosphomonoesterases found in various tissues. | Potential inhibitor due to phosphate mimicry. |

| Acid Phosphatases | Phosphatases with optimal activity at acidic pH. | Potential inhibitor. |

| Kinases | Catalyze the transfer of a phosphate group from a high-energy donor to a substrate. | While less common, some phosphonates can interact with the substrate-binding site. |

| Hydrolases (non-phosphatase) | Catalyze the hydrolysis of various chemical bonds. | The phosphonate can mimic the tetrahedral transition state of substrate hydrolysis. researchgate.net |

Role as Intermediates in the Synthesis of Complex Organic Molecules

The dual functionality of this compound makes it a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly those with potential biological activity. cymitquimica.com The hydrazinyl group is a versatile functional group that can participate in a range of chemical transformations to build more elaborate molecular scaffolds. nih.gov

A primary application of the hydrazinyl moiety is its reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazone derivatives can then undergo a variety of cyclization reactions to generate a wide array of heterocyclic compounds. nih.govresearchgate.net For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with α,β-unsaturated carbonyl compounds can yield pyrazolines. These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals. nih.gov

Furthermore, the phosphonic acid group can be maintained throughout these synthetic transformations or can be modified to phosphonate esters, which can improve solubility in organic solvents and facilitate purification. The presence of the phosphonic acid or a phosphonate ester in the final molecule can confer unique biological properties, such as bone-targeting capabilities or the ability to act as an enzyme inhibitor, as discussed previously. nih.gov

The synthesis of various biologically active compounds can be envisioned starting from this compound. For example, its condensation with substituted aromatic aldehydes could lead to a series of hydrazones, which could be evaluated for their biological activities or be used as precursors for the synthesis of more complex heterocyclic systems containing a phenylphosphonic acid moiety.

Table 2: Potential Synthetic Transformations of this compound

| Reactant Type | Intermediate Product | Final Complex Molecule Class |

| Aldehydes/Ketones | Hydrazones | Indoles (via Fischer indole (B1671886) synthesis), Pyrazoles, Pyrazolines |

| β-Dicarbonyl Compounds | Hydrazone/Enehydrazine | Pyrazoles |

| α,β-Unsaturated Carbonyls | Hydrazone | Pyrazolines |

| Isothiocyanates | Thiosemicarbazides | Thiadiazoles |

| Acylating Agents | Acylhydrazides | Oxadiazoles |

The synthetic utility of this compound lies in its ability to serve as a scaffold, allowing for the introduction of diverse chemical functionalities through reactions at the hydrazinyl group, while retaining the phosphonic acid moiety for potential biological interactions.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For (4-hydrazinylphenyl)phosphonic acid, future research will likely focus on moving beyond traditional multi-step procedures to more streamlined and sustainable approaches.

A promising avenue for exploration is the refinement of diazotization-reduction sequences starting from the readily available (4-aminophenyl)phosphonic acid. While a standard approach, research could focus on utilizing greener reducing agents to replace traditional reagents that pose environmental concerns.

Furthermore, catalytic methods, which have been successfully employed for the synthesis of various arylphosphonates, represent a significant area for development. acs.org Palladium-catalyzed cross-coupling reactions, for instance, could be adapted for the direct introduction of the phosphonic acid group onto a hydrazine-protected phenyl ring. acs.org Another area of interest is the exploration of one-pot multicomponent reactions, similar to the Irani-Moedritzer method used for synthesizing α-hydrazinophosphonic acids, which could offer a more efficient pathway to this compound and its derivatives. nih.gov

Future synthetic strategies could also explore flow chemistry, which offers advantages in terms of safety, scalability, and reaction control, particularly when dealing with potentially energetic intermediates like diazonium salts. The development of solid-supported syntheses could also facilitate easier purification and reduce solvent waste.

Table 1: Potential Synthetic Routes for this compound

| Route | Description | Potential Advantages |

| Diazotization-Reduction | Conversion of (4-aminophenyl)phosphonic acid to a diazonium salt, followed by reduction to the hydrazine (B178648). | Utilizes a readily available starting material. |

| Catalytic C-P Coupling | Palladium- or other metal-catalyzed cross-coupling of a protected hydrazinophenyl halide with a phosphonylating agent. | Potentially higher yields and functional group tolerance. |

| Multicomponent Reactions | A one-pot reaction combining the phenylhydrazine, a phosphorus source, and another reactant. | Increased efficiency and reduced number of synthetic steps. nih.gov |

Advanced Computational Modeling for Predicting Material Properties and Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery of new materials. For this compound, advanced computational modeling will be invaluable in elucidating its electronic structure, reactivity, and potential interactions with other molecules and surfaces.

Density Functional Theory (DFT) calculations can be employed to determine key quantum chemical parameters. nih.gov These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity and potential as a ligand or surface modifier. nih.gov

Molecular dynamics simulations can be used to model the behavior of this compound in different environments, such as in solution or at the interface with a solid material. This can help in predicting its self-assembly behavior, its conformation when bound to a surface, and its interactions with biological targets. Such simulations have been effectively used to understand the interactions of other phosphonic acid derivatives with enzymes. nih.govnih.gov

Table 2: Key Parameters from Computational Modeling of this compound